molecular formula C10H12S B13982234 Thiophene, 2-(1-hexynyl)- CAS No. 19482-59-8

Thiophene, 2-(1-hexynyl)-

Cat. No.: B13982234
CAS No.: 19482-59-8
M. Wt: 164.27 g/mol
InChI Key: JHAPZNGZVACYLE-UHFFFAOYSA-N
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Description

Thiophene, 2-(1-hexynyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-(1-hexynyl)-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its intended application. For example, the Gewald reaction is favored for producing aminothiophene derivatives, while the Paal-Knorr synthesis is commonly used for other thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(1-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

Thiophene, 2-(1-hexynyl)- has several scientific research applications, including:

Comparison with Similar Compounds

Thiophene, 2-(1-hexynyl)- can be compared with other thiophene derivatives, such as:

Properties

CAS No.

19482-59-8

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

2-hex-1-ynylthiophene

InChI

InChI=1S/C10H12S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-4H2,1H3

InChI Key

JHAPZNGZVACYLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CS1

Origin of Product

United States

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